1-Methyl-4-(2-propan-2-yloxiran-2-yl)pyrazole
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Overview
Description
1-Methyl-4-(2-propan-2-yloxiran-2-yl)pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and an epoxide moiety. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science . The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-4-(2-propan-2-yloxiran-2-yl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods often employ eco-friendly catalysts and conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-Methyl-4-(2-propan-2-yloxiran-2-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols or amines.
Scientific Research Applications
1-Methyl-4-(2-propan-2-yloxiran-2-yl)pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-propan-2-yloxiran-2-yl)pyrazole involves its interaction with specific molecular targets and pathways. The epoxide moiety can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
1-Methyl-4-(2-propan-2-yloxiran-2-yl)pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole: This compound lacks the epoxide group, resulting in different reactivity and biological activity.
4-(2-Chloroethyl)-1-methylpyrazole:
1-Methyl-3,5-diphenylpyrazole: The substitution pattern significantly affects its chemical behavior and biological effects.
The unique combination of the pyrazole ring and the epoxide moiety in this compound distinguishes it from other similar compounds, offering distinct advantages in various applications.
Properties
IUPAC Name |
1-methyl-4-(2-propan-2-yloxiran-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)9(6-12-9)8-4-10-11(3)5-8/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHIDNTAYOCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CO1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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